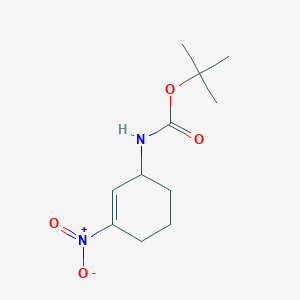
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a nitro group, a cyclohexene ring, and a carbamate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the nitration of cyclohexene to introduce the nitro group. This is followed by the formation of the carbamate ester through a reaction with tert-butyl chloroformate and an appropriate amine under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and esterification processes. These processes would be optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent production. Safety measures would be crucial due to the handling of reactive intermediates and the potential hazards associated with nitro compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of carbamate esters with different substituents.
Applications De Recherche Scientifique
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving nitro and carbamate groups.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamate ester can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Nitrocyclohex-2-enyl)-carbamic acid methyl ester
- (3-Nitrocyclohex-2-enyl)-carbamic acid ethyl ester
- (3-Nitrocyclohex-2-enyl)-carbamic acid isopropyl ester
Uniqueness
(3-Nitrocyclohex-2-enyl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl group, which can influence its reactivity and stability compared to other similar compounds. The steric hindrance provided by the tert-butyl group can affect the compound’s interaction with enzymes and other molecular targets, potentially leading to different biological activities and applications.
Propriétés
Formule moléculaire |
C11H18N2O4 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
tert-butyl N-(3-nitrocyclohex-2-en-1-yl)carbamate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h7-8H,4-6H2,1-3H3,(H,12,14) |
Clé InChI |
HOKMOQSHQJGNPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


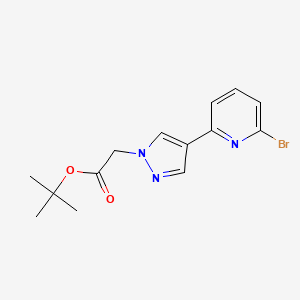

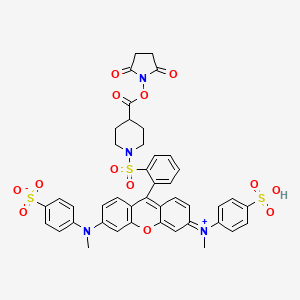

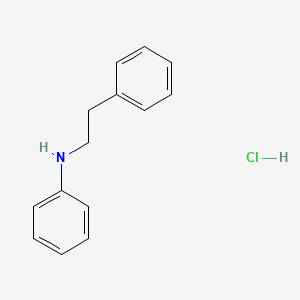
![2-(7-Difluoromethyl-5-(3,4-dimethoxyphenyl)-2-methyl-3H-imidazo[-4,5-b]p-yridin-3-yl)ethanol](/img/structure/B13726329.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide](/img/structure/B13726334.png)
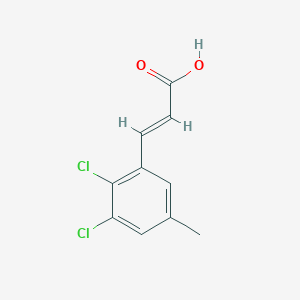
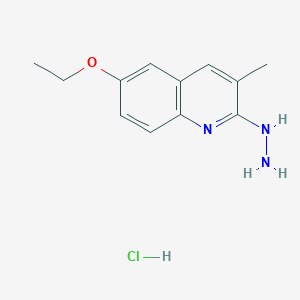
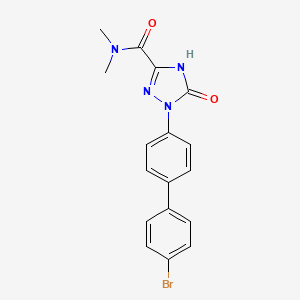
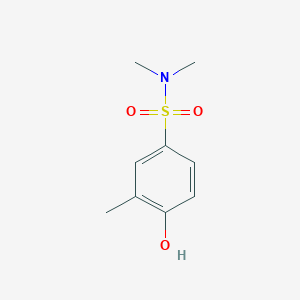
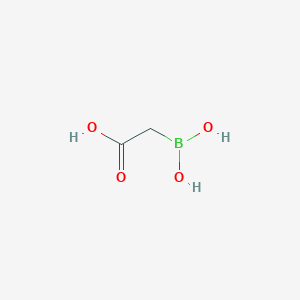
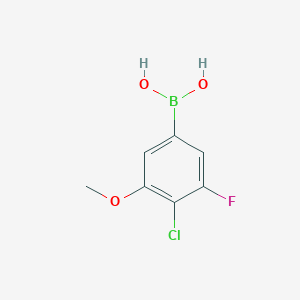
![N-tert-Butyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13726375.png)
